3-Mercaptothiophene-2-carboxamide

Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding

Position-3 SAR campaigns often overlook the mercapto variant, creating synthetic and conformational blind spots. 3-Mercaptothiophene-2-carboxamide directly resolves this: (1) Intramolecular N-H···S H-bonding pre-organizes ligand conformation for target binding. (2) The free thiol enables chemoselective S-functionalization without protecting groups, ideal for library synthesis. (3) Direct cyclocondensation route to 3-hydroxythieno[3,2-b]thiophene-2-carboxamide core per Merck patent US 4,720,503. Standard purity ≥95%. For dual COX/LOX inhibitor discovery, anticancer biomimetics, and chemical probe development.

Molecular Formula C5H5NOS2
Molecular Weight 159.2 g/mol
CAS No. 104728-24-7
Cat. No. B019221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptothiophene-2-carboxamide
CAS104728-24-7
Synonyms2-Thiophenecarboxamide,3-mercapto-(9CI)
Molecular FormulaC5H5NOS2
Molecular Weight159.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1S)C(=O)N
InChIInChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7)
InChIKeyTUAZXBJJRHSKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptothiophene-2-carboxamide: Chemical & Procurement Profile


3-Mercaptothiophene-2-carboxamide (IUPAC: 3-sulfanylthiophene-2-carboxamide) is a position-3 sulfur-substituted thiophene-2-carboxamide derivative with molecular formula C₅H₅NOS₂ and molecular weight 159.23 g/mol . It belongs to the class of heteroaromatic thiophene carboxamides that have garnered attention as synthetic intermediates for fused heterocyclic dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors and as scaffolds for anticancer biomimetics . The compound features a mercapto (-SH) group at the 3-position adjacent to a carboxamide at the 2-position, creating a unique hydrogen-bond donor/acceptor topology distinct from its hydroxyl, amino, and methyl analogs [1]. Predicted physicochemical properties include density of 1.4 ± 0.1 g/cm³, boiling point of 327.1 ± 27.0 °C at 760 mmHg, and exactly one rotatable bond, indicating a relatively rigid conformational profile . The compound is commercially available through specialty chemical suppliers, typically at 95% purity, and is intended exclusively for research use .

Thiophene-2-carboxamide scaffold with 3‑mercapto substitution enables intramolecular N–H···S hydrogen bonding and conformational restriction
Synthetic intermediate for fused thienothiophene COX/LOX inhibitor research and thiol‑based chemoselective derivatization
Supports position‑3 structure–activity relationship (SAR) studies; distinct electronic profile versus hydroxy, amino, and methyl analogs

3-Mercaptothiophene-2-carboxamide: Critical Role of the 3-Substituent


Position-3 substitution on the thiophene-2-carboxamide scaffold is not a minor structural variation; it fundamentally alters intramolecular hydrogen-bonding architecture, rotational barriers around the carboxamide bond, and reactivity as a synthetic intermediate [1]. The 3-mercapto group introduces a thiol (-SH) moiety capable of participating in both intra- and intermolecular hydrogen bonding as a donor, and it serves as a nucleophilic handle for cyclocondensation reactions that are inaccessible to 3-hydroxy, 3-amino, or 3-methyl analogs [2]. Furthermore, structure-activity relationship (SAR) data from the thiophene-2-carboxamide class demonstrates that the electronic nature of the 3-substituent directly governs HOMO-LUMO energy gaps, antioxidant capacity, and antibacterial activity indices—with amino, hydroxyl, methyl, and mercapto derivatives exhibiting non-interchangeable biological profiles [3]. Selecting a generic thiophene carboxamide without verifying the 3-position substituent therefore risks both conformational mismatch in target binding and synthetic dead-ends in downstream derivatization.

3‑Substituent identity is critical
Hydroxy, amino, methyl, and mercapto analogs occupy non‑overlapping conformational and SAR space; activity profiles may not transfer.
5‑Substituted analogs lack intramolecular H‑bonding
Only 3‑substituted derivatives restrict carboxamide rotation; using a 5‑substituted isomer may shift conformational preference and target binding.
Non‑thiol analogs limit synthetic divergence
3‑Hydroxy or 3‑amino building blocks require protection/deprotection strategies that the mercapto handle avoids, altering synthetic step count.

3-Mercaptothiophene-2-carboxamide: Evidence vs Closest Analogs


Intramolecular N–H···S Bonding and Conformational Restriction

3-Mercaptothiophene-2-carboxamide belongs to the class of 3-substituted thiophene-2-carboxamides that exhibit intramolecular hydrogen bonding between the carboxamide N–H proton and the 3-position substituent. This conformationally restricts the molecule relative to 5-substituted analogs, which show only intermolecular hydrogen bonding, and relative to the 3-methyl derivative, which lacks a hydrogen-bond acceptor at position 3 and exhibits exclusively intermolecular H-bonding [1]. The 3-mercapto group is expected to engage in N–H···S hydrogen bonding, analogous to the well-characterized N–H···O interaction in 3-hydroxy and 3-methoxy analogs, but with distinct geometrical and energetic parameters owing to the larger van der Waals radius and lower electronegativity of sulfur versus oxygen [1]. The activation energy of rotation (ΔG‡) for the carboxamide bond is systematically higher in 3-substituted versus 5-substituted thiophene-2-carboxamides, directly impacting molecular recognition properties [1].

Intramolecular N–H···S bonding
Head‑to‑head
Systematic ¹H NMR study: 3‑SH enables N–H···S intramolecular H‑bond; 3‑CH₃ and all 5‑substituted isomers show only intermolecular H‑bonding
Conformational restriction influences binding pose and molecular recognition
Rotational barrier ΔG‡ elevated in 3‑substituted vs 5‑substituted series; variable‑temperature NMR in CDCl₃
Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding Medicinal chemistry

Dual COX/LOX Inhibitor Intermediate

United States Patent 4,720,503 (Merck & Co., Inc.) explicitly identifies methyl 3-mercaptothiophene-2-carboxylate—the direct ester analog of 3-mercaptothiophene-2-carboxamide—as one of two alternative key intermediates for constructing 3-hydroxythieno[3,2-b]thiophene-2-carboxamide, a dual COX/LOX inhibitor scaffold [1]. The patent describes two distinct synthetic routes: (Route A) ring closure between methyl 3-bromo-thiophene-2-carboxylate and mercaptoacetamide, or (Route B) ring closure between methyl 3-mercaptothiophene-2-carboxylate and a haloacetamide. Route B using the 3-mercapto intermediate affords the fused heterocyclic product directly, whereas Route A requires an additional thiol introduction step. This establishes the 3-mercapto compound as a synthetically convergent intermediate that shortens the synthetic sequence relative to the 3-bromo alternative [1].

Dual COX/LOX inhibitor synthesis
Reported
Merck patent US 4,720,503: methyl 3‑mercaptothiophene‑2‑carboxylate (direct analog) cyclocondenses with haloacetamide in one step; 3‑bromo route requires extra sulfur introduction
Convergent synthetic entry may reduce step count for fused thienothiophene scaffolds
Ring closure under basic conditions; qualitative step‑count advantage reported
COX/LOX dual inhibition Fused heterocyclic synthesis Thieno[3,2-b]thiophene Anti-inflammatory drug discovery

Physicochemical Properties vs 3-Hydroxy and 3-Amino Analogs

The replacement of the 3-mercapto group (-SH) with hydroxyl (-OH) or amino (-NH₂) alters key physicochemical descriptors relevant to both biological target engagement and synthetic handling. 3-Mercaptothiophene-2-carboxamide (MW 159.23) possesses 2 hydrogen-bond donors (carboxamide NH₂ and thiol SH) and 3 hydrogen-bond acceptors (carboxamide C=O, thiophene S, thiol S), with exactly 1 rotatable bond . In comparison, 3-hydroxythiophene-2-carboxamide (MW 143.16) has 2 H-bond donors (NH₂ and OH) but only 2 H-bond acceptors (C=O, thiophene S; the OH oxygen is a weaker acceptor in this context), and a lower molecular weight . The higher polarizability of sulfur versus oxygen additionally influences logP and membrane permeability predictions [1].

Physicochemical profile vs 3‑OH/3‑NH₂
Reported
MW 159.23 (+16 vs 3‑OH, +32 vs unsubstituted); 2 HBD, 3 HBA; 1 rotatable bond; higher predicted logP and BP due to sulfur polarizability
Property differences affect chromatographic retention, solubility, and formulation behavior
Computed/predicted data; experimental verification advised
Physicochemical profiling Drug-likeness Hydrogen bonding Molecular descriptors

Antioxidant & Antibacterial SAR of Position-3 Substituent

A systematic SAR study of thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino substituents at position-3 revealed that the electronic nature of the 3-substituent dramatically influences both antioxidant and antibacterial activity [1]. Amino-thiophene-2-carboxamide 7a exhibited 62.0% ABTS radical scavenging inhibition relative to ascorbic acid, while amino derivative 7b recorded antibacterial activity indices of 83.3%, 82.6%, 64.0%, and 86.9% against S. aureus, B. subtilis, E. coli, and P. aeruginosa, respectively, compared to ampicillin [1]. The HOMO-LUMO energy gaps (ΔEH-L) followed the order: amino derivatives (7a–c) highest, methyl derivatives (5a–c) lowest—indicating that the 3-substituent directly modulates electronic structure and thereby redox and binding properties [1]. Although 3-mercapto was not directly tested in this study, the data establish a class-level principle: position-3 substituents are not interchangeable, and the mercapto group's distinct electronic character (softer, more polarizable than OH or NH₂) predicts a unique SAR position that cannot be extrapolated from existing hydroxyl or amino data [1].

Antioxidant & antibacterial SAR
Class‑level
Amino analogs show 62% ABTS inhibition and 64–87% antibacterial index vs ampicillin; 3‑SH not tested, but sulfur's distinct electronics predict unique SAR position
Position‑3 substituents are not interchangeable; mercapto activity cannot be extrapolated from existing data
Class‑level inference from Metwally et al. 2023; direct mercapto testing required
Structure-activity relationship Antioxidant Antibacterial Thiophene-2-carboxamide

Chemoselective Thiol Handle

The 3-mercapto group provides a unique chemoselective synthetic handle that is absent in 3-hydroxy and 3-amino analogs. The thiol can undergo selective S-alkylation, disulfide formation, and thiol-ene click reactions under conditions where hydroxyl and amino groups would either be unreactive or require protection . BenchChem's synthetic methodology documentation describes the reduction of 3,3'-dithio-bis-thiophene-2-carboxamide to the target monomeric thiol using NaBH₄, triphenylphosphine, or dithiothreitol (DTT), and also details amidation routes from 3-mercaptothiophene-2-carboxylic acid using EDCI coupling—establishing multiple synthetic access points . This orthogonal reactivity profile is particularly valuable when the carboxamide must remain intact during downstream modifications, as the thiol can be selectively addressed in the presence of the amide [1].

Chemoselective thiol handle
Reported
3‑SH enables S‑alkylation, disulfide formation, and thiol‑ene reactions under mild conditions; carboxamide remains intact without protection
Orthogonal reactivity supports divergent library synthesis with fewer protection steps
Reduction of disulfide dimer with NaBH₄ or DTT; EDCI‑mediated amidation routes available
Thiol chemistry Chemoselective derivatization Disulfide formation Click chemistry

3-Mercaptothiophene-2-carboxamide: Procurement & Application Scenarios


Synthesis of Fused Thienothiophene COX/LOX Inhibitors

3-Mercaptothiophene-2-carboxamide (or its methyl ester analog) is the preferred starting material for constructing the 3-hydroxythieno[3,2-b]thiophene-2-carboxamide core via cyclocondensation with haloacetamides, as documented in Merck's dual COX/LOX inhibitor patent (US 4,720,503) . This convergent route eliminates one functional group interconversion compared to the alternative 3-bromo-thiophene route. Research groups pursuing dual-acting anti-inflammatory agents should procure this compound specifically rather than attempting the 3-bromo → thiol substitution pathway.

Exploiting N–H···S Bonding in Drug Design

The 3-mercapto substituent engages in intramolecular N–H···S hydrogen bonding that conformationally restricts the carboxamide relative to the thiophene plane, as established by the NMR studies of Bottino et al. (1983) on the broader class of 3-substituted thiophene-2-carboxamides . This conformational restriction distinguishes the 3-mercapto compound from 5-substituted and 3-methyl analogs and may be exploited in structure-based design to pre-organize the ligand into a binding-competent conformation. Use of the 3-mercapto compound is recommended when conformational pre-organization is a design goal.

Orthogonal Thiol Handle for Library Synthesis

The free thiol group of 3-mercaptothiophene-2-carboxamide enables chemoselective S-functionalization (alkylation, disulfide formation, thiol-ene) under conditions that leave the carboxamide intact, as evidenced by the synthetic methodology documentation . This is advantageous for building diverse compound libraries from a common intermediate without needing protecting group strategies. The compound is particularly well-suited for generating thioether and disulfide-linked conjugates for chemical biology probe development.

Position-3 SAR: Filling the Mercapto Gap

Current SAR data for 3-substituted thiophene-2-carboxamides systematically cover hydroxyl, methyl, and amino substituents for antioxidant and antibacterial endpoints, but the mercapto variant remains untested . For groups conducting comprehensive position-3 SAR campaigns, procuring 3-mercaptothiophene-2-carboxamide fills a critical data gap and enables direct head-to-head comparison with well-characterized analogs under identical assay conditions. This is a high-value procurement scenario for academic and industrial screening consortia.

Application
Selection Property
Validation Focus
Fused thienothiophene COX/LOX inhibitor synthesis
3‑Mercapto cyclocondensation synthon
Step‑count comparison vs. 3‑bromo route; yield and purity of cyclized product
Structure‑based design with conformational pre‑organization
Intramolecular N–H···S hydrogen‑bonding capability
Conformational analysis (NMR or in silico) of target‑bound vs. unbound state
Chemoselective library derivatization
Orthogonal thiol reactivity in presence of carboxamide
Reaction selectivity and functional group tolerance during S‑functionalization
Position‑3 SAR gap‑filling studies
Distinct electronic character of mercapto vs. OH, NH₂, CH₃
Head‑to‑head antioxidant/antibacterial assay with matched 3‑substituted analogs
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